molecular formula C17H26N2O3S B5835188 2,4,6,N-Tetramethyl-N-(2-oxo-2-piperidin-1-yl-ethyl)-benzenesulfonamide

2,4,6,N-Tetramethyl-N-(2-oxo-2-piperidin-1-yl-ethyl)-benzenesulfonamide

Katalognummer: B5835188
Molekulargewicht: 338.5 g/mol
InChI-Schlüssel: UTRXABYZSJFERN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,4,6,N-Tetramethyl-N-(2-oxo-2-piperidin-1-yl-ethyl)-benzenesulfonamide, also known as TBOA, is a potent and selective inhibitor of excitatory amino acid transporters (EAATs). EAATs are responsible for the reuptake of glutamate, the primary excitatory neurotransmitter in the brain. TBOA has been extensively studied for its potential therapeutic applications in various neurological disorders, including epilepsy, stroke, and Parkinson's disease.

Wirkmechanismus

2,4,6,N-Tetramethyl-N-(2-oxo-2-piperidin-1-yl-ethyl)-benzenesulfonamide works by inhibiting the reuptake of glutamate by EAATs, leading to an increase in extracellular glutamate levels. This increase in glutamate levels can have both beneficial and harmful effects, depending on the context. For example, in stroke, this compound can protect neurons by increasing glutamate levels, which can activate neuroprotective pathways. However, in epilepsy, this compound can exacerbate seizures by increasing glutamate levels, which can activate excitatory pathways.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. For example, this compound can increase extracellular glutamate levels, activate neuroprotective pathways, and induce seizures. This compound can also alter synaptic plasticity, which is the ability of synapses to change their strength in response to activity. Alterations in synaptic plasticity have been implicated in a number of neurological disorders, including epilepsy, depression, and addiction.

Vorteile Und Einschränkungen Für Laborexperimente

2,4,6,N-Tetramethyl-N-(2-oxo-2-piperidin-1-yl-ethyl)-benzenesulfonamide has several advantages and limitations for lab experiments. One advantage is that this compound is a potent and selective inhibitor of EAATs, making it a useful tool for studying the role of these transporters in various neurological disorders. However, this compound has limitations, including its potential to induce seizures and alter synaptic plasticity. Additionally, this compound can be difficult to work with due to its low solubility in water and its tendency to degrade over time.

Zukünftige Richtungen

There are several future directions for research on 2,4,6,N-Tetramethyl-N-(2-oxo-2-piperidin-1-yl-ethyl)-benzenesulfonamide. One direction is to develop new therapies for neurological disorders based on the inhibition of EAATs. Another direction is to investigate the potential of this compound as a tool for studying the role of glutamate transporters in various neurological disorders. Additionally, future research could focus on developing new derivatives of this compound with improved solubility and stability. Finally, future research could explore the potential of this compound as a tool for studying the role of glutamate transporters in non-neurological systems, such as the immune system.

Synthesemethoden

2,4,6,N-Tetramethyl-N-(2-oxo-2-piperidin-1-yl-ethyl)-benzenesulfonamide can be synthesized using a multi-step process starting from 2,4,6-trimethylbenzenesulfonyl chloride and 2-piperidone. The reaction involves the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide. The final product is purified using column chromatography and characterized using spectroscopic techniques.

Wissenschaftliche Forschungsanwendungen

2,4,6,N-Tetramethyl-N-(2-oxo-2-piperidin-1-yl-ethyl)-benzenesulfonamide has been used extensively in scientific research to study the role of EAATs in various neurological disorders. For example, this compound has been used to investigate the role of EAATs in epilepsy and to develop new treatments for this condition. This compound has also been used to study the effects of glutamate transporter dysfunction in stroke and to develop new therapies for this condition.

Eigenschaften

IUPAC Name

N,2,4,6-tetramethyl-N-(2-oxo-2-piperidin-1-ylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3S/c1-13-10-14(2)17(15(3)11-13)23(21,22)18(4)12-16(20)19-8-6-5-7-9-19/h10-11H,5-9,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTRXABYZSJFERN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N(C)CC(=O)N2CCCCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.